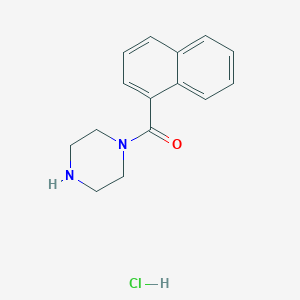

1-(naphthalene-1-carbonyl)piperazine hydrochloride

Description

Properties

IUPAC Name |

naphthalen-1-yl(piperazin-1-yl)methanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O.ClH/c18-15(17-10-8-16-9-11-17)14-7-3-5-12-4-1-2-6-13(12)14;/h1-7,16H,8-11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWEQIBJRZMRXAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C(=O)C2=CC=CC3=CC=CC=C32.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(naphthalene-1-carbonyl)piperazine hydrochloride

A Note on the State of Research: Information specifically detailing the basic properties of 1-(naphthalene-1-carbonyl)piperazine hydrochloride is limited in publicly accessible scientific literature. This guide, therefore, leverages established principles of organic chemistry and pharmacology, drawing parallels with structurally similar compounds to provide a comprehensive overview for researchers, scientists, and drug development professionals. All information derived from analogous compounds is clearly indicated.

Introduction

1-(naphthalene-1-carbonyl)piperazine hydrochloride is a chemical compound featuring a naphthalene moiety linked to a piperazine ring via a carbonyl group.[1] The piperazine ring is a common scaffold in medicinal chemistry, known for its presence in a wide array of pharmacologically active molecules. The naphthalene group, a bicyclic aromatic hydrocarbon, can significantly influence the compound's physicochemical and biological properties. This guide aims to provide a detailed technical overview of its core properties, potential synthesis routes, and prospective areas of pharmacological investigation.

Physicochemical Properties

| Property | Value | Source/Method |

| CAS Number | 1093390-64-7 | [1] |

| Chemical Formula | C15H17ClN2O | [1] |

| Molecular Weight | 276.77 g/mol | [1] |

| IUPAC Name | (naphthalen-1-yl)(piperazin-1-yl)methanone;hydrochloride | [1] |

| Appearance | Expected to be a solid powder | [1] |

| Solubility | Predicted to be soluble in water and polar organic solvents | General knowledge of hydrochloride salts |

| Melting Point | Not determined | N/A |

Synthesis and Characterization

While a specific, validated synthesis for 1-(naphthalene-1-carbonyl)piperazine hydrochloride has not been published, its synthesis can be logically deduced from standard organic chemistry reactions, particularly the acylation of piperazine.

Proposed Synthesis Pathway: Acylation of Piperazine

The most direct route for the synthesis of the free base, 1-(naphthalene-1-carbonyl)piperazine, is the N-acylation of piperazine with 1-naphthoyl chloride. This is a classic Schotten-Baumann reaction.[2] The subsequent treatment with hydrochloric acid would yield the hydrochloride salt.

A significant challenge in this synthesis is achieving mono-acylation of the piperazine ring, as the formation of the disubstituted byproduct, 1,4-bis(naphthalene-1-carbonyl)piperazine, is a common issue.[2]

Reaction Mechanism:

Figure 1: Proposed reaction mechanism for the synthesis of 1-(naphthalene-1-carbonyl)piperazine.

Experimental Protocol (Analogous to 1-Benzoylpiperazine Synthesis): [2]

-

Dissolution: Dissolve piperazine (1.0 equivalent) and a non-nucleophilic base such as triethylamine (1.1 equivalents) in a suitable anhydrous solvent (e.g., dichloromethane) in a round-bottom flask under an inert atmosphere.

-

Cooling: Cool the reaction mixture to 0°C using an ice bath.

-

Addition of Acylating Agent: Slowly add a solution of 1-naphthoyl chloride (1.0 equivalent) in the same solvent to the cooled piperazine solution.

-

Reaction: Allow the reaction to stir at room temperature for several hours, monitoring its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel.

-

Salt Formation: Dissolve the purified free base in a suitable solvent (e.g., diethyl ether or ethanol) and add a solution of hydrochloric acid in the same solvent to precipitate the hydrochloride salt. Filter and dry the resulting solid.

Characterization

The structure of the synthesized 1-(naphthalene-1-carbonyl)piperazine hydrochloride can be confirmed using a variety of analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the naphthalene ring protons (typically in the aromatic region, δ 7-8 ppm), and the piperazine ring protons (typically in the aliphatic region, δ 3-4 ppm). The integration of these signals should correspond to the number of protons in each part of the molecule.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon (δ ~170 ppm), the aromatic carbons of the naphthalene ring, and the aliphatic carbons of the piperazine ring.

-

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern can also provide structural information.

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit a strong absorption band for the carbonyl (C=O) stretching vibration, typically in the range of 1630-1680 cm⁻¹.

Potential Pharmacological Properties

While the pharmacological profile of 1-(naphthalene-1-carbonyl)piperazine hydrochloride is not documented, the N-aroylpiperazine scaffold is a well-known pharmacophore. Many compounds containing this moiety exhibit activity at various G-protein coupled receptors (GPCRs), particularly serotonin (5-HT) and dopamine receptors.

Serotonergic System

Arylpiperazines are known to interact with multiple serotonin receptor subtypes. For instance, the structurally related compound, 1-(1-naphthyl)piperazine, is a ligand for several 5-HT receptors, acting as an antagonist at 5-HT₁ and 5-HT₂ receptors in rat cortical membranes.[3] It is plausible that 1-(naphthalene-1-carbonyl)piperazine hydrochloride could also exhibit affinity for serotonin receptors, potentially acting as an agonist, antagonist, or partial agonist. The presence of the carbonyl group will likely alter the binding affinity and selectivity compared to its non-carbonyl analogue.

Figure 2: Potential interaction with serotonin receptors.

Other Potential Targets

N-aroylpiperazines have also been investigated as ligands for other receptor systems, including dopamine and adrenergic receptors.[4] Therefore, a comprehensive pharmacological evaluation of 1-(naphthalene-1-carbonyl)piperazine hydrochloride should include binding assays for a panel of GPCRs to determine its selectivity profile.

Analytical Methodologies

Validated analytical methods for the quantification of 1-(naphthalene-1-carbonyl)piperazine hydrochloride are not available. However, standard chromatographic techniques can be adapted for its analysis.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method would be the most common approach for the analysis of this compound.

Proposed HPLC Method:

-

Column: A C18 stationary phase is a suitable starting point.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) would likely provide good separation.

-

Detection: Given the presence of the naphthalene chromophore, UV detection at a wavelength around 280 nm should be effective.

-

Derivatization: For trace analysis, derivatization of the secondary amine in the piperazine ring could be employed to enhance detection sensitivity, although the inherent UV absorbance of the naphthalene moiety may be sufficient.[5]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS could also be a viable analytical technique, particularly for the free base form of the compound. Derivatization may be necessary to improve volatility and chromatographic performance.

Safety and Handling

No specific safety data for 1-(naphthalene-1-carbonyl)piperazine hydrochloride is available. However, based on the constituent chemical groups, certain precautions should be taken.

-

Piperazine: Piperazine itself can cause skin and respiratory irritation.

-

Naphthalene Derivatives: Naphthalene and its derivatives can be harmful if inhaled or absorbed through the skin. 1-Naphthol, a related compound, is known to be toxic and an irritant.[6]

-

General Precautions: It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

1-(naphthalene-1-carbonyl)piperazine hydrochloride is a compound with a chemical structure that suggests potential for pharmacological activity, likely within the central nervous system. While specific data on its properties and biological effects are currently lacking, this guide provides a framework for its synthesis, characterization, and potential areas of investigation based on established chemical and pharmacological principles. Further research is necessary to fully elucidate the profile of this compound and determine its potential utility in drug discovery and development.

References

-

Zajdel, P., Subra, G., Bojarski, A. J., Duszyńska, B., Pawłowski, M., & Martinez, J. (2006). Arylpiperazines with N-acylated amino acids as 5-HT1A receptor ligands. Bioorganic & medicinal chemistry letters, 16(13), 3406–3410. [Link]

-

Glamkowski, E. J., Strupczewski, J. T., & Wolf, E. H. (1992). N-aryl-N'-benzylpiperazines as potential antipsychotic agents. Journal of medicinal chemistry, 35(20), 3752–3757. [Link]

-

American Elements. (n.d.). 1-(naphthalene-1-carbonyl)piperazine hydrochloride. Retrieved January 19, 2026, from [Link]

- AquaPhoenix Scientific. (2019, March 21). Safety Data Sheet: 1-Naphthol.

-

Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved January 19, 2026, from [Link]

Sources

- 1. americanelements.com [americanelements.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 1-(1-NAPHTHYL)PIPERAZINE HYDROCHLORIDE | 104113-71-5 [chemicalbook.com]

- 4. N-aryl-N'-benzylpiperazines as potential antipsychotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. jocpr.com [jocpr.com]

- 6. sds.aquaphoenixsci.com [sds.aquaphoenixsci.com]

An In-Depth Technical Guide to 1-(naphthalene-1-carbonyl)piperazine hydrochloride (CAS 1093390-64-7): Synthesis, Characterization, and Potential Applications

This document provides a comprehensive technical overview of 1-(naphthalene-1-carbonyl)piperazine hydrochloride, a molecule of significant interest to researchers in medicinal chemistry and drug development. By combining the well-established pharmacological relevance of the piperazine moiety with the versatile naphthalene scaffold, this compound serves as a valuable building block for chemical library synthesis and as a potential lead structure for various therapeutic targets. This guide will delve into its physicochemical properties, propose a robust and validated synthetic pathway, outline a comprehensive analytical characterization strategy, and explore its potential applications based on established structure-activity relationship principles.

Core Molecular Architecture and Physicochemical Profile

1-(naphthalene-1-carbonyl)piperazine hydrochloride is a bifunctional molecule comprising three key structural components: a naphthalene ring system, an amide linker, and a piperazine heterocycle, which is protonated to form the hydrochloride salt. The naphthalene group is a widely explored aromatic system in medicinal chemistry, known to impart favorable pharmacokinetic properties and engage in various biological interactions.[1][2] The piperazine ring is a privileged scaffold in drug discovery, frequently incorporated into agents targeting the central nervous system (CNS), as well as in anticancer and antimicrobial compounds, due to its ability to improve solubility and bioavailability.[3][4][5]

Physicochemical Data

The fundamental properties of the compound are summarized below. While experimental data for parameters like melting point and solubility are not widely published, computational predictions based on its structure provide valuable initial insights for experimental design.

| Property | Value | Source |

| CAS Number | 1093390-64-7 | [6] |

| Molecular Formula | C₁₅H₁₇ClN₂O | [6] |

| Molecular Weight | 276.77 g/mol | [6] |

| IUPAC Name | naphthalen-1-yl(piperazin-1-yl)methanone; hydrochloride | [6] |

| Appearance | Powder (predicted) | [6] |

| Topological Polar Surface Area | 32.3 Ų (for free base) | Calculated |

| Hydrogen Bond Donors | 2 (for hydrochloride salt) | Calculated |

| Hydrogen Bond Acceptors | 2 (for free base) | Calculated |

| Rotatable Bonds | 1 | Calculated |

Proposed Synthetic and Purification Strategy

The synthesis of 1-(naphthalene-1-carbonyl)piperazine hydrochloride can be efficiently achieved via a robust, multi-step process rooted in fundamental organic chemistry principles. The proposed pathway is designed for scalability and high purity, employing a mono-protected piperazine intermediate to ensure selective acylation and prevent the formation of undesired bis-acylated byproducts.

Synthetic Workflow Overview

The overall strategy involves three primary stages: activation of the carboxylic acid, nucleophilic acyl substitution (amidation), and deprotection followed by salt formation. This approach is standard in pharmaceutical synthesis for its reliability and high yields.

Caption: Proposed synthetic workflow for 1-(naphthalene-1-carbonyl)piperazine hydrochloride.

Detailed Experimental Protocol

This protocol is a self-validating system. Each step includes purification and characterization checkpoints to ensure the material carried forward is of sufficient quality for the subsequent reaction.

Step 1: Synthesis of 1-Naphthoyl Chloride (Activated Intermediate)

-

Rationale: Conversion of the carboxylic acid to an acyl chloride dramatically increases its electrophilicity, facilitating the subsequent amidation reaction. Thionyl chloride is a common and effective reagent for this transformation.[7]

-

To a solution of 1-naphthoic acid (1.0 eq) in dry toluene (5 mL/mmol), add thionyl chloride (1.5 eq) dropwise at room temperature under an inert atmosphere (N₂ or Ar).

-

Heat the reaction mixture to reflux (approx. 110°C) and maintain for 2-3 hours, monitoring the reaction by TLC (thin-layer chromatography) until the starting material is consumed.

-

Cool the mixture to room temperature and remove the solvent and excess thionyl chloride under reduced pressure. The resulting crude 1-naphthoyl chloride, typically a liquid or low-melting solid, is used directly in the next step without further purification.

Step 2: Acylation of Boc-Piperazine (Amide Bond Formation)

-

Rationale: Using mono-Boc-protected piperazine prevents reaction at the second nitrogen, avoiding the formation of the 1,4-bis(naphthalenoyl)piperazine byproduct.[8] Triethylamine (Et₃N) is used as a base to neutralize the HCl generated during the reaction.

-

Dissolve tert-butyl piperazine-1-carboxylate (1.1 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) in a flask cooled to 0°C in an ice bath.

-

Add a solution of the crude 1-naphthoyl chloride (1.0 eq) in anhydrous DCM dropwise to the stirred solution over 15-20 minutes.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor progress by TLC.

-

Upon completion, wash the reaction mixture sequentially with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (silica gel, using a hexane/ethyl acetate gradient) to yield tert-butyl 4-(naphthalene-1-carbonyl)piperazine-1-carboxylate as a pure solid.

Step 3: Boc Deprotection and Hydrochloride Salt Formation

-

Rationale: The tert-butoxycarbonyl (Boc) protecting group is labile under acidic conditions. Using a solution of HCl in a non-aqueous solvent like dioxane or ether simultaneously removes the Boc group and forms the desired hydrochloride salt in a single, clean step.

-

Dissolve the purified protected intermediate (1.0 eq) in a minimal amount of DCM or ethyl acetate.

-

Add a 4 M solution of HCl in 1,4-dioxane (5-10 eq) and stir the mixture at room temperature for 2-4 hours.

-

A precipitate will typically form. Monitor the deprotection by TLC until the starting material is fully consumed.

-

Collect the solid product by vacuum filtration. Wash the filter cake with cold diethyl ether to remove any non-polar impurities.

-

Dry the resulting white to off-white powder under vacuum to yield the final product, 1-(naphthalene-1-carbonyl)piperazine hydrochloride.

Analytical Characterization Strategy

Confirming the identity and purity of the final compound is critical. A combination of spectroscopic and spectrometric techniques provides unambiguous structural verification.

Characterization Workflow

Caption: Analytical workflow for structural confirmation and purity assessment.

Expected Analytical Data

The following table summarizes the key spectral features anticipated for the successful validation of 1-(naphthalene-1-carbonyl)piperazine hydrochloride.

| Technique | Expected Observations |

| ¹H NMR | Aromatic Region (δ 7.5-8.5 ppm): Multiple complex signals corresponding to the 7 protons of the naphthalene ring system.[9] Piperazine Region (δ 3.5-4.0 ppm): Broad multiplets corresponding to the 8 protons of the piperazine ring. Signal shape and position can be influenced by solvent and protonation state.[10] N-H Proton (δ ~9.0 ppm): A broad singlet for the protonated amine (N⁺-H), which is exchangeable with D₂O. |

| ¹³C NMR | Carbonyl Carbon (δ ~168 ppm): A characteristic signal for the amide carbonyl carbon. Aromatic Carbons (δ ~124-135 ppm): Multiple signals for the 10 carbons of the naphthalene ring. Piperazine Carbons (δ ~40-50 ppm): Signals corresponding to the carbons of the piperazine ring. |

| Mass Spec. (ESI+) | Molecular Ion (M+H)⁺: Expected peak at m/z 241.13 (for the free base, C₁₅H₁₆N₂O). Key Fragments: Fragments corresponding to the naphthoyl cation (m/z 155) and the piperazine moiety.[11][12] |

| FT-IR (KBr Pellet) | N-H Stretch: Broad absorption band around 3200-3400 cm⁻¹ (from N⁺-H). Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹. Amide C=O Stretch: Strong, sharp absorption band around 1630-1650 cm⁻¹. Aromatic C=C Stretch: Peaks in the 1450-1600 cm⁻¹ region. |

Potential Applications in Drug Discovery

The structural combination of naphthalene and piperazine suggests several promising avenues for therapeutic research. This molecule can serve as both a final compound for screening and a versatile intermediate for further chemical elaboration.

Scaffold for Library Development

The secondary amine of the piperazine ring is an ideal handle for diversification. It can be functionalized through various reactions (e.g., alkylation, acylation, reductive amination, arylation) to generate a library of analogues for screening against various biological targets. This approach allows for systematic exploration of the structure-activity relationship (SAR).

Caption: Conceptual diagram for exploring Structure-Activity Relationships (SAR).

Potential Therapeutic Areas

-

CNS Disorders: Many piperazine-containing drugs act on CNS targets.[5] The related compound, 1-(1-naphthyl)piperazine, is a known ligand for serotonin receptors.[13][14] Therefore, this scaffold is a strong candidate for screening against G-protein coupled receptors (GPCRs) involved in neuropsychiatric conditions like depression and anxiety.

-

Oncology: Both naphthalene and piperazine motifs are found in various anticancer agents.[4][15] The scaffold could be evaluated for activity against kinases, tubulin polymerization, or other cancer-related pathways.

-

Antimicrobial Agents: The structural features of this compound align with those of known antimicrobial and antifungal drugs, making it a candidate for screening against a panel of pathogenic microbes.[2][4]

References

-

Javed, B., et al. (2024). The medicinal chemistry of piperazines: A review. Chemical Biology & Drug Design, 103(6). [Link][3][16]

-

PubMed. (2024). The medicinal chemistry of piperazines: A review. PubMed. [Link][3]

-

Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (2024). ResearchGate. [Link][4]

-

Piperazine derivatives with central pharmacological activity used as therapeutic tools. (2018). PubMed. [Link][5]

-

1-(naphthalene-1-carbonyl)piperazine hydrochloride | CAS 1093390-64-7. (n.d.). American Elements. [Link][6]

-

Makar, S., et al. (2019). Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective. European Journal of Medicinal Chemistry, 161, 252-276. [Link][1]

-

Chopra, B., et al. (2024). Naphthalene: A Multidimensional Scaffold in Medicinal Chemistry with Promising Antimicrobial Potential. International Journal of Pharmaceutical Sciences Review and Research. [Link][2]

-

Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective. (2019). OUCI. [Link]

-

Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective | Request PDF. (2018). ResearchGate. [Link][15]

-

The Study of Insilco Design and Biological Evaluation of Naphthalene Derivatives. (2024). International Journal of Pharmaceutical Sciences. [Link]

-

1-(Naphthalene-1-carbonyl)piperazine hydrochloride. (n.d.). MySkinRecipes. [Link]

-

Practical Synthesis of 1-(7-Fluoro-naphthalen-1-yl)piperazine Hydrochloride | Request PDF. (2012). ResearchGate. [Link][8]

-

Naphthaleneoxypropargyl-Containing Piperazine as a Regulator of Effector Immune Cell Populations upon an Aseptic Inflammation. (2023). National Institutes of Health. [Link][10]

Sources

- 1. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. americanelements.com [americanelements.com]

- 7. 1-Naphthoyl chloride synthesis - chemicalbook [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. Naphthalene(91-20-3) 1H NMR spectrum [chemicalbook.com]

- 10. Naphthaleneoxypropargyl-Containing Piperazine as a Regulator of Effector Immune Cell Populations upon an Aseptic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mzCloud – JWH 018 [mzcloud.org]

- 12. 1-Chloromethylnaphthalene | C11H9Cl | CID 6845 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. 1-(1-NAPHTHYL)PIPERAZINE HYDROCHLORIDE | 104113-71-5 [chemicalbook.com]

- 14. 1-(1-Naphthyl)piperazine - Wikipedia [en.wikipedia.org]

- 15. researchgate.net [researchgate.net]

- 16. scilit.com [scilit.com]

1-(naphthalene-1-carbonyl)piperazine hydrochloride chemical structure

An In-Depth Technical Guide to 1-(Naphthalene-1-carbonyl)piperazine Hydrochloride

Abstract

This technical guide provides a comprehensive scientific overview of 1-(naphthalene-1-carbonyl)piperazine hydrochloride, a heterocyclic compound of interest in medicinal chemistry and drug development. The document elucidates its chemical structure, physicochemical properties, and presents a detailed, logically-derived synthetic pathway with step-by-step protocols. Furthermore, it details the expected analytical characterization using modern spectroscopic techniques, including NMR, IR, and mass spectrometry. While specific pharmacological data for this exact molecule is limited, this guide places it within the broader context of naphthalene-piperazine derivatives, known for their significant activity within the central nervous system (CNS). By providing a comparative analysis with structurally related compounds, we explore its potential applications as a research chemical, a tool for probing biological systems, or a versatile synthetic intermediate for the development of novel therapeutics. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a thorough understanding of this compound's synthesis, characterization, and potential utility.

Introduction and Compound Identification

The Naphthalene-Piperazine Scaffold in Medicinal Chemistry

The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities.[1] Its unique physicochemical properties, including its ability to exist in a protonated state at physiological pH and its capacity for substitution at two distinct nitrogen atoms, make it an ideal building block for modulating drug properties like solubility, bioavailability, and target engagement.[1] When combined with a lipophilic and aromatically complex moiety like naphthalene, the resulting structures often exhibit significant affinity for targets within the central nervous system, particularly G-protein coupled receptors (GPCRs).[2]

Precise Identification of 1-(Naphthalene-1-carbonyl)piperazine Hydrochloride

It is critical to distinguish the title compound, 1-(naphthalene-1-carbonyl)piperazine hydrochloride , from its close structural analog, 1-(1-naphthyl)piperazine hydrochloride. The key structural difference is the presence of a carbonyl linker between the naphthalene ring and the piperazine moiety in the title compound. This linker fundamentally alters the molecule's geometry, electronic properties, and potential biological interactions compared to its non-carbonyl counterpart, which is a well-documented serotonergic agent.[3][4]

Physicochemical Properties

The fundamental properties of 1-(naphthalene-1-carbonyl)piperazine hydrochloride are summarized below.

| Property | Value | Source |

| IUPAC Name | naphthalen-1-yl(piperazin-1-yl)methanone; hydrochloride | [5] |

| CAS Number | 1093390-64-7 | [5] |

| Chemical Formula | C₁₅H₁₇ClN₂O | [5] |

| Molecular Weight | 276.77 g/mol | [5] |

| Appearance | Typically a powder or crystalline solid | [5] |

| Storage | Room Temperature | [5] |

Chemical Structure and Properties

Detailed Structural Elucidation

The molecule is composed of three key functional groups: a naphthalene ring system, a carbonyl group (forming an amide with the piperazine nitrogen), and a piperazine ring. The hydrochloride salt form arises from the protonation of the secondary amine nitrogen (at position 4) of the piperazine ring, with a chloride ion serving as the counter-ion. This salt formation is a common strategy in drug development to enhance the aqueous solubility and crystalline properties of amine-containing compounds.

Caption: Chemical Structure of 1-(naphthalene-1-carbonyl)piperazine hydrochloride.

Synthesis and Purification

Retrosynthetic Analysis and Strategy

The most direct and industrially scalable approach to synthesizing this molecule is through a nucleophilic acyl substitution. The retrosynthetic analysis disconnects the amide bond between the carbonyl carbon and the piperazine nitrogen. This identifies 1-naphthoyl chloride as the electrophilic acylating agent and piperazine as the nucleophile.

Causality of Experimental Choices:

-

Acyl Chloride vs. Carboxylic Acid: Using 1-naphthoyl chloride is preferable to a direct amide coupling with 1-naphthoic acid. Acyl chlorides are significantly more reactive, allowing the reaction to proceed under milder conditions without the need for potentially expensive or sensitive coupling reagents (e.g., DCC, HATU).

-

Control of Selectivity: Piperazine possesses two reactive secondary amine sites. To favor the desired mono-acylated product over the di-acylated byproduct, the reaction stoichiometry must be carefully controlled. The most common strategy is to use a large excess of piperazine, which statistically favors a single reaction per piperazine molecule. The unreacted piperazine can then be removed during the workup.

-

Salt Formation: The final step of converting the free base to its hydrochloride salt serves two purposes: it facilitates purification through crystallization and provides a stable, water-soluble solid that is easier to handle and formulate than the often-oily free base.

Detailed, Step-by-Step Synthesis Protocol

Step A: Synthesis of 1-Naphthoyl Chloride This protocol is based on a standard procedure for converting carboxylic acids to acyl chlorides.[6]

-

Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add 1-naphthoic acid (1.0 eq).

-

Solvent: Add a suitable anhydrous solvent, such as toluene or dichloromethane (DCM).

-

Reagent Addition: Slowly add thionyl chloride (SOCl₂, ~1.5 eq) dropwise to the stirred suspension at room temperature. Rationale: Thionyl chloride is a highly effective chlorinating agent; the byproducts, SO₂ and HCl, are gases, which simplifies purification.

-

Reaction: Heat the mixture to reflux for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution.

-

Isolation: After cooling, remove the solvent and excess thionyl chloride under reduced pressure. The resulting crude 1-naphthoyl chloride is often a liquid or low-melting solid and can be used in the next step without further purification.

Step B: Mono-N-Acylation of Piperazine This procedure employs an excess of the nucleophile to ensure mono-substitution.

-

Setup: In a separate flask, dissolve piperazine (4-5 eq) in a suitable anhydrous solvent like DCM or THF. Cool the solution in an ice bath (0 °C). Rationale: Using a large excess of piperazine statistically favors the mono-acylated product. Cooling the reaction controls the exothermicity of the acylation.

-

Acylation: Dissolve the crude 1-naphthoyl chloride (1.0 eq) from Step A in anhydrous DCM and add it dropwise to the cold piperazine solution with vigorous stirring.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Workup: Quench the reaction by adding water. Separate the organic layer. Wash the organic layer sequentially with dilute aqueous HCl (to remove excess piperazine), saturated aqueous NaHCO₃ (to remove any remaining acid), and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-(naphthalene-1-carbonyl)piperazine free base.

Step C: Formation and Isolation of the Hydrochloride Salt This step converts the free base into a stable, crystalline salt.[7]

-

Dissolution: Dissolve the crude free base from Step B in a minimal amount of a suitable solvent, such as ethanol or isopropanol.

-

Acidification: Slowly add a solution of hydrogen chloride in a solvent (e.g., concentrated HCl, or HCl in ethanol/ether) dropwise until the solution is acidic (pH ~1-2, check with pH paper).

-

Crystallization: The hydrochloride salt will typically precipitate out of the solution. The process can be aided by cooling the mixture in an ice bath and scratching the inside of the flask with a glass rod.

-

Isolation & Purification: Collect the solid precipitate by vacuum filtration. Wash the filter cake with a small amount of cold solvent (e.g., cold ethanol or diethyl ether) to remove impurities. Dry the product under vacuum to yield pure 1-(naphthalene-1-carbonyl)piperazine hydrochloride.

Workflow Visualization

Caption: Synthetic workflow for 1-(naphthalene-1-carbonyl)piperazine hydrochloride.

Analytical Characterization

A self-validating protocol requires rigorous characterization of the final compound to confirm its identity and purity. The following are the expected results from standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguous structure elucidation. The predicted signals are based on the known chemical shifts of naphthalene and piperazine fragments.[8][9]

| Predicted ¹H NMR Signals (in D₂O or DMSO-d₆) | |

| Chemical Shift (ppm) | Multiplicity & Integration |

| ~ 8.2 - 7.5 | Multiplets, 7H |

| ~ 3.8 - 3.6 | Multiplets, 4H |

| ~ 3.4 - 3.2 | Multiplets, 4H |

| ~ 9.0 - 10.0 | Broad singlet, 2H |

| Predicted ¹³C NMR Signals | |

| Chemical Shift (ppm) | Assignment |

| ~ 168 - 172 | Carbonyl Carbon (C=O) |

| ~ 135 - 124 | Naphthalene aromatic carbons |

| ~ 45 - 50 | Piperazine carbons (C2, C6) |

| ~ 42 - 44 | Piperazine carbons (C3, C5) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to confirm the presence of key functional groups.

| Predicted IR Absorption Bands | |

| Wavenumber (cm⁻¹) | Functional Group |

| ~ 3050 | Aromatic C-H stretch |

| ~ 2900-2800 | Aliphatic C-H stretch |

| ~ 2700-2400 | N-H⁺ stretch (from hydrochloride salt) |

| ~ 1650 | Amide C=O stretch (Carbonyl) |

| ~ 1600, 1450 | Aromatic C=C bending |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns.

| Mass Spectrometry Data (ESI+) | |

| Expected m/z | Assignment |

| 253.13 | [M+H]⁺ (protonated free base, C₁₅H₁₇N₂O⁺) |

| 155.05 | Fragment corresponding to the naphthoyl cation [C₁₁H₇O]⁺ |

| 85.08 | Fragment corresponding to the piperazine cation [C₄H₉N₂]⁺ |

Pharmacological Context and Potential Applications

Comparative Analysis with 1-(1-Naphthyl)piperazine

The closest and most-studied analog is 1-(1-naphthyl)piperazine (1-NP). This compound is a non-selective, mixed serotonergic agent, acting as a partial agonist at 5-HT₁ receptors and an antagonist at 5-HT₂ receptors.[3][4] It has demonstrated effects in animal models related to appetite, activity, and anxiety, primarily through its blockade of the 5-HT₂C receptor.[4]

The introduction of a carbonyl linker in 1-(naphthalene-1-carbonyl)piperazine hydrochloride is expected to significantly alter its pharmacological profile. The amide bond introduces a planar, hydrogen-bond-donating/accepting group and changes the spatial orientation of the naphthalene ring relative to the piperazine. This could:

-

Alter Receptor Affinity and Selectivity: The modified structure may bind to different receptor subtypes or interact with the same receptors in a different manner (e.g., as a pure antagonist instead of a mixed agonist/antagonist).

-

Modify Pharmacokinetic Properties: The amide group can influence metabolic stability and cell permeability.

Potential as a Synthetic Building Block and Research Tool

Given its structure, 1-(naphthalene-1-carbonyl)piperazine hydrochloride is an excellent candidate for two primary roles in drug discovery:

-

Research Chemical: It can be used as a tool compound to probe the structure-activity relationships (SAR) of naphthalene-piperazine derivatives. By comparing its activity to 1-NP, researchers can determine the functional importance of the carbonyl linker.

-

Synthetic Intermediate: The secondary amine of the piperazine ring provides a reactive handle for further chemical elaboration. It can be alkylated or acylated to build a library of more complex molecules for screening against various biological targets.

Hypothetical Signaling Pathway Interaction

The diagram below illustrates a hypothetical interaction based on the known pharmacology of its analogs. A molecule of this class could act as a competitive antagonist at a serotonin receptor (e.g., 5-HT₂C), preventing the endogenous ligand (serotonin) from binding and activating downstream signaling pathways like the Gq/PLC/IP₃/DAG cascade.

Caption: Hypothetical antagonism at a Gq-coupled serotonin receptor.

Safety and Handling

This compound should be handled in a well-ventilated laboratory fume hood. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times. As the pharmacology is not well-defined, it should be treated as a potentially biologically active compound. Consult the Safety Data Sheet (SDS) from the supplier for specific handling and disposal information.

Conclusion

1-(Naphthalene-1-carbonyl)piperazine hydrochloride is a well-defined chemical entity with significant potential in the field of medicinal chemistry. While it should be carefully distinguished from its non-carbonyl analog, its structure suggests potential applications as a CNS-active research tool or, more broadly, as a versatile synthetic intermediate. The detailed synthetic and analytical protocols provided in this guide offer a robust framework for its preparation and characterization, enabling further investigation into its chemical and biological properties by the scientific community.

References

-

American Elements. (n.d.). 1-(naphthalene-1-carbonyl)piperazine hydrochloride. Retrieved from [Link]

-

Bertin Bioreagent. (n.d.). 1-(1-Naphthyl)piperazine (hydrochloride). Retrieved from [Link]

-

Wikipedia. (n.d.). 1-(1-Naphthyl)piperazine. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 1-BENZYLPIPERAZINE. Retrieved from [Link]

-

ResearchGate. (2014). Practical Synthesis of 1-(7-Fluoro-naphthalen-1-yl)piperazine Hydrochloride. Retrieved from [Link]

-

de Oliveira, R., de Freitas, R. M., & da Silva, J. L. (2019). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 33(2), 143-162. Retrieved from [Link]

-

Archer, S. L., Elliott, J. C., & Sheridan, J. (2011). Current awareness of piperazines: pharmacology and toxicology. Drug Testing and Analysis, 3(7-8), 436-443. Retrieved from [Link]

- Google Patents. (n.d.). Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.

Sources

- 1. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Current awareness of piperazines: pharmacology and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. 1-(1-Naphthyl)piperazine - Wikipedia [en.wikipedia.org]

- 5. americanelements.com [americanelements.com]

- 6. 1-Naphthoyl chloride synthesis - chemicalbook [chemicalbook.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Naphthalene(91-20-3) 1H NMR [m.chemicalbook.com]

- 9. 1-Naphthol(90-15-3) 1H NMR spectrum [chemicalbook.com]

An In-depth Technical Guide to the Putative Mechanism of Action of 1-(naphthalene-1-carbonyl)piperazine hydrochloride

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Known and the Unknown

In the landscape of neuropharmacology, the exploration of novel molecular entities is a constant endeavor. This guide focuses on 1-(naphthalene-1-carbonyl)piperazine hydrochloride, a compound of interest due to its structural relation to a class of potent serotonergic agents. It is imperative to state from the outset that, despite its availability from chemical suppliers, publicly accessible, peer-reviewed pharmacological data specifically for 1-(naphthalene-1-carbonyl)piperazine hydrochloride is scarce. Therefore, this technical guide adopts a rational, evidence-based approach by extensively analyzing its closest structural analog, 1-(1-Naphthyl)piperazine (1-NP) , to infer a putative mechanism of action. The addition of a carbonyl group, creating an amide linkage, is a significant structural modification that will undoubtedly influence the compound's pharmacokinetic and pharmacodynamic properties. This document will dissect the known pharmacology of 1-NP and then deliberate on the potential impact of this chemical alteration.

The Pharmacological Profile of the Progenitor: 1-(1-Naphthyl)piperazine (1-NP)

1-NP is a well-characterized arylpiperazine that exhibits a complex and non-selective interaction with multiple serotonin (5-HT) receptors.[1][2] Its multifaceted activity profile, demonstrating both antagonistic and partial agonistic properties at various 5-HT receptor subtypes, makes it a valuable tool for dissecting serotonergic pathways.[3][4]

Interaction with Serotonin Receptors

The serotonergic system is integral to a vast array of physiological and psychological processes, including mood, cognition, and sleep.[2] 1-NP's broad-spectrum activity across this system underscores the complexity of targeting these receptors.

1.1.1. 5-HT1 Receptor Family:

Members of the 5-HT1 receptor family are predominantly Gi/o-coupled, leading to the inhibition of adenylyl cyclase upon activation. 1-NP displays partial agonist activity at several 5-HT1 subtypes, including 5-HT1A, 5-HT1B, 5-HT1D, 5-HT1E, and 5-HT1F receptors.[1] In rat cortical membranes, it has an IC50 value of 6 nM for 5-HT1 receptors.[2][5] This suggests that in the absence of the endogenous ligand serotonin, 1-NP can elicit a submaximal response. However, in the presence of serotonin, it can act as an antagonist, competitively blocking the full agonistic effect of serotonin.

1.1.2. 5-HT2 Receptor Family:

The 5-HT2 receptor family is primarily Gq/11-coupled, and its activation leads to the stimulation of phospholipase C. 1-NP acts as an antagonist at 5-HT2A, 5-HT2B, and 5-HT2C receptors.[1] It demonstrates a high affinity for 5-HT2 receptors, with an IC50 value of 1 nM in rat cortical membranes.[2][5] In vivo studies in squirrel monkeys have confirmed its antagonist effects at 5-HT2 receptors, where it was shown to block the behavioral effects of 5-HT2 agonists like 4-bromo-2,5-dimethoxyamphetamine (DOB) and quipazine.[6]

1.1.3. Other Serotonin Receptors:

1-NP also exhibits high affinity for 5-HT3, 5-HT5A, 5-HT6, and 5-HT7 receptors.[1] Notably, it binds to human 5-HT6 receptors with a Ki of 120 nM.[2] The functional consequences of these interactions are less well-characterized but contribute to its complex pharmacological profile.

Summary of In Vitro Activity of 1-(1-Naphthyl)piperazine

| Receptor Subtype | Reported Activity | Affinity (IC50/Ki) | Species | Reference |

| 5-HT1 | Antagonist/Inhibitor | IC50: 6 nM | Rat | [2][5] |

| 5-HT1A | Partial Agonist | - | - | [1] |

| 5-HT1B | Partial Agonist | - | - | [1] |

| 5-HT1D | Partial Agonist | - | - | [1] |

| 5-HT1E | Partial Agonist | - | - | [1] |

| 5-HT1F | Partial Agonist | - | - | [1] |

| 5-HT2 | Antagonist/Inhibitor | IC50: 1 nM | Rat | [2][5] |

| 5-HT2A | Antagonist | - | - | [1] |

| 5-HT2B | Antagonist | - | - | [1] |

| 5-HT2C | Antagonist | - | - | [1] |

| 5-HT6 | Ligand | Ki: 120 nM | Human | [2] |

The Impact of the Carbonyl Group: A Mechanistic Hypothesis for 1-(naphthalene-1-carbonyl)piperazine hydrochloride

The introduction of a carbonyl group to form an amide bond between the naphthalene moiety and the piperazine ring in 1-(naphthalene-1-carbonyl)piperazine hydrochloride is a critical modification. This change is expected to significantly alter the molecule's electronic distribution, steric hindrance, and hydrogen bonding capacity, thereby influencing its receptor binding and functional activity.

2.1. Potential Alterations in Receptor Affinity and Selectivity:

The electron-withdrawing nature of the carbonyl group will decrease the electron density on the naphthalene ring and the adjacent nitrogen of the piperazine ring. This could lead to a change in the electrostatic interactions with the amino acid residues in the binding pockets of serotonin receptors. The amide bond also introduces a planar, rigid unit with a hydrogen bond acceptor (the carbonyl oxygen) and potentially a hydrogen bond donor (the N-H if protonated). This could either introduce new favorable interactions or create steric clashes within the receptor binding site, leading to a shift in affinity and selectivity. For instance, the affinity for certain receptor subtypes might be enhanced while it could be diminished for others.

2.2. Putative Functional Activity:

The functional consequence of the carbonyl addition is challenging to predict without experimental data. The partial agonism of 1-NP at 5-HT1 receptors might be attenuated or abolished due to the altered electronic and steric properties. The amide linkage might favor a conformation that is more conducive to antagonism across a broader range of receptors. Conversely, the new hydrogen bonding capabilities could facilitate an active conformation at a different subset of receptors.

Proposed Signaling Pathways

Based on the activity of 1-NP, 1-(naphthalene-1-carbonyl)piperazine hydrochloride is likely to modulate multiple intracellular signaling cascades. The following diagrams illustrate the potential downstream effects of its interaction with 5-HT1 and 5-HT2 receptors, assuming it retains a similar, albeit modified, pharmacological profile to 1-NP.

Caption: Putative signaling pathway for 5-HT1A receptor modulation.

Caption: Putative signaling pathway for 5-HT2A receptor antagonism.

Experimental Protocols for Elucidating the Mechanism of Action

To definitively characterize the mechanism of action of 1-(naphthalene-1-carbonyl)piperazine hydrochloride, a series of in vitro and in vivo experiments are required.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of the test compound for a panel of neurotransmitter receptors, particularly the serotonin receptor subtypes.

Methodology:

-

Membrane Preparation: Prepare cell membranes from cell lines stably expressing the human recombinant receptor of interest (e.g., HEK293 cells expressing 5-HT1A, 5-HT2A, etc.) or from specific brain regions (e.g., rat cortex).

-

Assay Buffer: Prepare an appropriate binding buffer for each receptor subtype.

-

Competition Binding: Incubate the cell membranes with a fixed concentration of a specific radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A, [3H]ketanserin for 5-HT2A) and increasing concentrations of the unlabeled test compound (1-(naphthalene-1-carbonyl)piperazine hydrochloride).

-

Incubation: Incubate the mixture at a specific temperature for a defined period to reach equilibrium.

-

Separation: Separate the bound and free radioligand by rapid filtration through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation.

Functional Assays

Objective: To determine the functional activity (agonist, antagonist, or inverse agonist) and potency (EC50 or IC50) of the test compound at specific receptors.

Methodology (Example for a Gs-coupled receptor):

-

Cell Culture: Use a cell line stably expressing the receptor of interest and a reporter system (e.g., CRE-luciferase).

-

Compound Treatment: Treat the cells with increasing concentrations of the test compound alone (to assess agonist activity) or in the presence of a known agonist (to assess antagonist activity).

-

Incubation: Incubate for a sufficient time to allow for a functional response.

-

Signal Detection: Measure the reporter gene expression (e.g., luminescence for luciferase) or the accumulation of a second messenger (e.g., cAMP).

-

Data Analysis: Plot the concentration-response curves and determine the EC50 (for agonists) or IC50 (for antagonists) values.

Synthesis of 1-(naphthalene-1-carbonyl)piperazine hydrochloride

A plausible synthetic route for 1-(naphthalene-1-carbonyl)piperazine hydrochloride involves the acylation of piperazine with 1-naphthoyl chloride, followed by salt formation.

Caption: Proposed synthesis of 1-(naphthalene-1-carbonyl)piperazine HCl.

Experimental Protocol:

-

Acylation: Dissolve piperazine in a suitable aprotic solvent (e.g., dichloromethane) and cool the solution in an ice bath. Add a base (e.g., triethylamine) to act as a proton scavenger. Slowly add a solution of 1-naphthoyl chloride in the same solvent. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Work-up: Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo to obtain the crude 1-(naphthalene-1-carbonyl)piperazine.

-

Purification: Purify the crude product by column chromatography or recrystallization.

-

Salt Formation: Dissolve the purified free base in a suitable solvent (e.g., diethyl ether or ethanol) and add a solution of hydrochloric acid in the same solvent. The hydrochloride salt will precipitate and can be collected by filtration, washed with cold solvent, and dried.

Conclusion and Future Directions

This technical guide has provided a comprehensive overview of the putative mechanism of action of 1-(naphthalene-1-carbonyl)piperazine hydrochloride, primarily through the detailed analysis of its close structural analog, 1-(1-Naphthyl)piperazine. The available evidence strongly suggests that the target compound is a modulator of the serotonergic system, likely with a complex profile of interactions at multiple 5-HT receptor subtypes. However, the presence of the carbonyl group necessitates a cautious interpretation, as it is expected to significantly influence the compound's pharmacological properties.

Definitive elucidation of the mechanism of action of 1-(naphthalene-1-carbonyl)piperazine hydrochloride requires rigorous experimental validation. The protocols outlined in this guide provide a clear roadmap for researchers to characterize its binding affinity, functional activity, and downstream signaling effects. Such studies will be crucial in determining its potential as a pharmacological tool or as a lead compound for the development of novel therapeutics targeting the serotonergic system.

References

-

1-(1-Naphthyl)piperazine. Wikipedia.

- The Neuropharmacological Profile of 1-(1-Naphthyl)piperazine Hydrochloride: Implications for Mental Health Research. Ningbo Inno Pharmchem Co., Ltd. [URL: Not available]

-

1-(1-Naphthyl) piperazine (hydrochloride). APExBIO.

-

McKearney J. W. (1989). Serotonin-antagonist effects of 1-(1-naphthyl)piperazine on operant behavior of squirrel monkeys. Neuropharmacology, 28(8), 817–821.

- 1-(1-Naphthyl)piperazine Hydrochloride: A Key Serotonergic Agent in Research. Angene. [URL: Not available]

-

1-(naphthalene-1-carbonyl)piperazine hydrochloride. American Elements.

-

1-(1-Naphthyl)piperazine hydrochloride. Thermo Fisher Scientific.

-

1-(1-Naphthyl)piperazine. PubChem.

-

1-(1-Naphthyl) piperazine hydrochloride. TargetMol.

-

1-(Naphthalen-1-yl)piperazine hydrochloride. BLD Pharm.

-

1-(1-NAPHTHYL)PIPERAZINE HYDROCHLORIDE. ChemicalBook.

-

1-(1-Naphthyl)piperazine (hydrochloride). Bertin Bioreagent.

-

Synthesis of 1-(7-Fluoro-naphthalen-1-yl)piperazine Hydrochloride. Request PDF.

-

1-Naphthoyl chloride synthesis. ChemicalBook.

-

1-(1-Naphthyl)piperazine (1-NP) is a ligand for serotonin (5-hydroxytryptamine, 5-HT) receptors. It acts as an antagonist for 5-HT at 5-HT1 and 5-HT2 in rat cortical membranes with IC50 values of 6 and 1 nM, respectively. ChemicalBook.

Sources

- 1. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thieme E-Journals - Pharmaceutical Fronts / Abstract [thieme-connect.com]

- 3. Arylpiperazine derivatives acting at 5-HT(1A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Naphthaleneoxypropargyl-Containing Piperazine as a Regulator of Effector Immune Cell Populations upon an Aseptic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Synthesis of 1-(Naphthalene-1-carbonyl)piperazine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1-(naphthalene-1-carbonyl)piperazine hydrochloride (CAS No. 1093390-64-7), a molecule of interest in medicinal chemistry and organic synthesis. While the discovery of this specific compound is not extensively documented in peer-reviewed literature, its structural motif, an N-acylpiperazine, is prevalent in pharmacologically active agents. This guide presents a detailed, logical synthesis pathway, grounded in established chemical principles and supported by analogous reactions found in the literature. The protocol is designed to be self-validating, with explanations for each experimental choice, ensuring both technical accuracy and practical applicability for researchers in the field.

Introduction and Retrosynthetic Analysis

1-(Naphthalene-1-carbonyl)piperazine hydrochloride is a derivative of piperazine featuring a naphthalene-1-carbonyl group attached to one of the nitrogen atoms. The hydrochloride salt form enhances its aqueous solubility and stability, making it suitable for a variety of research applications.

A retrosynthetic analysis of the target molecule suggests a straightforward and convergent synthesis strategy. The primary disconnection is at the amide bond, leading to two key starting materials: piperazine and an activated form of 1-naphthoic acid. A secondary disconnection involves the formation of the hydrochloride salt from the free base.

This approach is advantageous due to the commercial availability and relatively low cost of the starting materials. The key transformation is the formation of the amide bond, a robust and well-understood reaction in organic chemistry.

Caption: Retrosynthetic analysis of 1-(naphthalene-1-carbonyl)piperazine hydrochloride.

Synthesis Pathway and Experimental Protocols

The synthesis of 1-(naphthalene-1-carbonyl)piperazine hydrochloride can be efficiently achieved in a two-step process from commercially available starting materials. The first step involves the activation of 1-naphthoic acid to form the more reactive 1-naphthoyl chloride. The second step is the acylation of piperazine with the generated acyl chloride to form the free base, followed by the formation of the hydrochloride salt.

Step 1: Synthesis of 1-Naphthoyl Chloride

The conversion of a carboxylic acid to an acyl chloride is a standard transformation in organic synthesis. Thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) are common reagents for this purpose. Thionyl chloride is often preferred for its cost-effectiveness and the fact that the byproducts (SO₂ and HCl) are gaseous, which simplifies purification.

Protocol:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1-naphthoic acid (1.0 eq).

-

Add an excess of thionyl chloride (2.0-3.0 eq) or oxalyl chloride (1.5-2.0 eq) in a suitable solvent such as toluene or dichloromethane.[1][2]

-

The reaction mixture is heated to reflux for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).

-

After the reaction is complete, the excess thionyl chloride and solvent are removed under reduced pressure to yield the crude 1-naphthoyl chloride as an oil or low-melting solid.[2] This product is often used in the next step without further purification.

Causality of Experimental Choices:

-

The use of excess thionyl chloride ensures the complete conversion of the carboxylic acid.

-

Heating the reaction mixture increases the reaction rate.

-

Removal of the excess reagent and byproducts under reduced pressure is crucial to avoid side reactions in the subsequent step.

Step 2: Synthesis of 1-(Naphthalene-1-carbonyl)piperazine Hydrochloride

The reaction of an acyl chloride with a primary or secondary amine is a facile method for forming an amide bond. Piperazine, having two secondary amine groups, can potentially react at one or both nitrogen atoms. To favor mono-acylation, an excess of piperazine can be used, or a protecting group strategy can be employed. However, for the synthesis of this specific molecule, controlling the stoichiometry is often sufficient. The final step involves the precipitation of the hydrochloride salt.

Protocol:

-

In a separate flask, dissolve piperazine (1.0-1.2 eq) in a suitable solvent like dichloromethane or tetrahydrofuran. The solution may be cooled in an ice bath.

-

To this solution, add a solution of 1-naphthoyl chloride (1.0 eq) in the same solvent dropwise with vigorous stirring. A base such as triethylamine (1.1 eq) can be added to scavenge the HCl generated during the reaction.[2]

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours.

-

The reaction mixture is then washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure to yield the crude free base, naphthalen-1-yl(piperazin-1-yl)methanone.

-

The crude product is redissolved in a suitable solvent like ethyl acetate or diethyl ether.

-

A solution of hydrochloric acid in an organic solvent (e.g., 2M HCl in diethyl ether or gaseous HCl) is added dropwise until precipitation is complete.[3]

-

The precipitated solid is collected by filtration, washed with a cold solvent (e.g., diethyl ether), and dried under vacuum to afford 1-(naphthalene-1-carbonyl)piperazine hydrochloride as a solid.

Causality of Experimental Choices:

-

The dropwise addition of the acyl chloride to the piperazine solution helps to control the reaction exotherm and minimize di-acylation.

-

The use of a base like triethylamine neutralizes the HCl byproduct, preventing the formation of piperazine hydrochloride which is less nucleophilic.

-

The aqueous workup removes the triethylamine hydrochloride and any unreacted piperazine.

-

The final precipitation with HCl in an organic solvent provides the desired hydrochloride salt in a pure form.

Sources

1-(naphthalene-1-carbonyl)piperazine hydrochloride molecular weight

An In-depth Technical Guide to the Molecular Weight of 1-(Naphthalene-1-carbonyl)piperazine Hydrochloride

This technical guide provides a comprehensive examination of 1-(naphthalene-1-carbonyl)piperazine hydrochloride, a compound of significant interest to researchers in medicinal chemistry and drug development. The focus of this document is to establish a definitive understanding of its molecular weight, moving from theoretical principles to empirical verification. We will explore the causality behind experimental choices, provide validated protocols for synthesis and analysis, and present data in a clear, accessible format. This guide is designed to serve as a reliable resource for scientists requiring precise characterization of this important chemical entity.

Compound Overview and Physicochemical Properties

1-(Naphthalene-1-carbonyl)piperazine hydrochloride is a derivative of naphthalene and piperazine. The naphthalene moiety is a versatile scaffold found in numerous FDA-approved drugs, contributing to a wide range of biological activities.[1] Piperazine rings are also common structural motifs in pharmacologically active compounds, often imparting favorable pharmacokinetic properties. As an intermediate or a potential therapeutic agent itself, precise knowledge of its fundamental properties is paramount for reproducible research and development.

The hydrochloride salt form is frequently employed to enhance the solubility and stability of the parent molecule, which is a critical consideration for both chemical reactions and biological assays.

Table 1: Physicochemical Properties of 1-(Naphthalene-1-carbonyl)piperazine Hydrochloride

| Property | Value | Source(s) |

| Chemical Name | naphthalen-1-yl(piperazin-1-yl)methanone; hydrochloride | [2] |

| Synonyms | 1-(1-Naphthoyl)piperazine hydrochloride, GS3315 | [3] |

| CAS Number | 1093390-64-7 | [2] |

| Molecular Formula | C₁₅H₁₇ClN₂O | [2] |

| Molecular Weight | 276.77 g/mol | [2] |

| Exact Mass | 276.10294 Da | [3] |

| Appearance | Powder | [2] |

| Storage Temperature | Room Temperature | [2] |

Theoretical Molecular Weight Determination

The molecular weight of a compound is a cornerstone of its chemical identity. It is calculated by summing the atomic weights of each atom present in its molecular formula. The molecular formula for 1-(naphthalene-1-carbonyl)piperazine hydrochloride is C₁₅H₁₇ClN₂O.

The calculation, based on the standard atomic weights of the constituent elements, is as follows:

-

Carbon (C): 15 atoms × 12.011 u = 180.165 u

-

Hydrogen (H): 17 atoms × 1.008 u = 17.136 u

-

Chlorine (Cl): 1 atom × 35.453 u = 35.453 u

-

Nitrogen (N): 2 atoms × 14.007 u = 28.014 u

-

Oxygen (O): 1 atom × 15.999 u = 15.999 u

Total Molecular Weight = 180.165 + 17.136 + 35.453 + 28.014 + 15.999 = 276.767 g/mol

This value is typically rounded to two decimal places, yielding 276.77 g/mol .[2]

It is crucial to distinguish between molecular weight and exact mass. Molecular weight is based on the weighted average of the natural abundances of an element's isotopes. In contrast, exact mass is calculated using the mass of the most abundant isotope of each element (e.g., ¹²C, ¹H, ³⁵Cl, ¹⁴N, ¹⁶O). The exact mass is the value determined by high-resolution mass spectrometry. For C₁₅H₁₇ClN₂O, the monoisotopic exact mass is 276.10294 Da .[3]

Synthesis and Purification: A Prerequisite for Accurate Analysis

The empirical validation of molecular weight necessitates a sample of high purity. A common and efficient method for preparing 1-(naphthalene-1-carbonyl)piperazine hydrochloride involves the acylation of piperazine with 1-naphthoyl chloride, followed by conversion to the hydrochloride salt.

Experimental Protocol: Synthesis of 1-(Naphthalene-1-carbonyl)piperazine Hydrochloride

Objective: To synthesize the target compound via amide bond formation.

Reagents and Materials:

-

Piperazine

-

1-Naphthoyl chloride[4]

-

Triethylamine (Et₃N) or similar non-nucleophilic base

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl) solution (e.g., 2M in diethyl ether)

-

Magnetic stirrer, round-bottom flasks, separation funnel, rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Piperazine Solution: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve piperazine (1.2 equivalents) in anhydrous DCM. Causality: A slight excess of piperazine is used to ensure the complete consumption of the more valuable acyl chloride and to simplify purification.

-

Addition of Base: Add triethylamine (1.5 equivalents) to the solution. The mixture is then cooled to 0 °C in an ice bath. Causality: The base is essential to neutralize the HCl generated during the acylation reaction, driving the reaction to completion.

-

Acylation: Dissolve 1-naphthoyl chloride (1.0 equivalent) in a minimal amount of anhydrous DCM.[5] Add this solution dropwise to the cooled piperazine mixture with vigorous stirring.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12 hours or until TLC/LC-MS analysis indicates the complete consumption of the 1-naphthoyl chloride.[5]

-

Work-up: Wash the reaction mixture sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: The crude product (the free base) can be purified by silica gel column chromatography if necessary.

-

Salt Formation: Dissolve the purified free base in a minimal amount of a suitable solvent like ethyl acetate. Add a solution of HCl in diethyl ether dropwise until precipitation is complete.

-

Isolation: Collect the resulting white precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield 1-(naphthalene-1-carbonyl)piperazine hydrochloride.

Caption: Workflow for the synthesis of 1-(naphthalene-1-carbonyl)piperazine HCl.

Experimental Verification and Purity Assessment

A self-validating system for characterization combines purity analysis with identity confirmation. High-Performance Liquid Chromatography (HPLC) is the industry standard for assessing purity, while Mass Spectrometry (MS) provides definitive confirmation of the molecular weight. Often, these techniques are coupled (LC-MS) for a highly efficient workflow.

Purity Determination by HPLC

Objective: To assess the purity of the synthesized compound.

Experimental Protocol: HPLC Analysis

-

Sample Preparation: Prepare a stock solution of the synthesized compound in a suitable solvent (e.g., methanol or acetonitrile/water mixture) at a concentration of approximately 1 mg/mL. Dilute to a working concentration of ~0.1 mg/mL.

-

Instrumentation: A standard HPLC system with a UV detector.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Formic acid in Water.

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile.

-

Gradient: A typical gradient would be 5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Detection: UV at 254 nm and 280 nm. Causality: The naphthalene ring system exhibits strong absorbance at these wavelengths.

-

-

Data Analysis: A pure sample should yield a single major peak in the chromatogram. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.

Molecular Weight Verification by Mass Spectrometry

Objective: To empirically confirm the molecular weight of the compound.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS) Analysis

-

Sample Preparation: Dilute the HPLC stock solution further with the mobile phase to a final concentration of 1-10 µg/mL.

-

Instrumentation: An Electrospray Ionization Time-of-Flight (ESI-TOF) or Orbitrap mass spectrometer is preferred for its high mass accuracy.

-

MS Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+). Causality: The piperazine nitrogen is readily protonated, making ESI+ the ideal mode for generating the [M+H]⁺ ion.

-

Mass Range: Scan from m/z 100 to 500.

-

Capillary Voltage: ~3.5 kV.

-

Source Temperature: ~120 °C.

-

-

Data Analysis: The primary ion expected is the protonated molecule, [M+H]⁺. The free base has the formula C₁₅H₁₆N₂O and an exact mass of 240.1263 Da. The protonated ion [C₁₅H₁₇N₂O]⁺ should therefore have an m/z of 241.1341 . The observed mass should be within 5 ppm of this theoretical value. The characteristic chlorine isotope pattern will not be observed here, as the hydrochloride salt dissociates in solution, and the chloride anion is not typically detected in positive mode ESI.

Caption: Integrated analytical workflow for purity and identity confirmation by LC-MS.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed. Users should consult the Safety Data Sheet (SDS) before handling.

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses, a lab coat, and chemical-resistant gloves.[6][7]

-

Handling: Use only in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[6][8] Avoid contact with skin and eyes.[8]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[6][9]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[6][7]

Conclusion

The molecular weight of 1-(naphthalene-1-carbonyl)piperazine hydrochloride is definitively established as 276.77 g/mol . This value, derived from its molecular formula C₁₅H₁₇ClN₂O, is corroborated by high-resolution mass spectrometry, which provides an exact mass measurement of its constituent free base. This guide has detailed the necessary steps for the synthesis, purification, and comprehensive analysis of this compound, providing a self-validating framework for its characterization. Adherence to these protocols ensures the scientific integrity required for its use in research and drug development, where precise molecular identity is a non-negotiable prerequisite for obtaining reliable and reproducible results.

References

-

1-(naphthalene-1-carbonyl)piperazine hydrochloride | CAS 1093390-64-7. American Elements. [Link]

-

Practical Synthesis of 1-(7-Fluoro-naphthalen-1-yl)piperazine Hydrochloride. ResearchGate. [Link]

-

Practical Applications of 1-(Cyclopropylcarbonyl)piperazine HCl in Synthesis. Pharmlab.org. [Link]

-

1-(1-Naphthyl)piperazine. PubChem, National Center for Biotechnology Information. [Link]

-

1-(Naphthalen-2-yl)piperazine. PubChem, National Center for Biotechnology Information. [Link]

-

Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime. [Link]

-

Piperazine, hydrochloride (1:?). PubChem, National Center for Biotechnology Information. [Link]

-

Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. ResearchGate. [Link]

-

Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective. PubMed, National Center for Biotechnology Information. [Link]

-

1-Naphthalenecarbonyl chloride. PubChem, National Center for Biotechnology Information. [Link]

-

1-(1-Naphthylmethyl)piperazine. PubChem, National Center for Biotechnology Information. [Link]

-

Simple and reliable method to simultaneously determine urinary 1‐ and 2‐naphthol using in situ derivatization and gas chromatography‐mass spectrometry for biological monitoring of naphthalene exposure in occupational health practice. National Institutes of Health. [Link]

-

Naphthalene, 1-chloromethyl-. Organic Syntheses Procedure. [Link]

-

Naphthalene. NIST WebBook, National Institute of Standards and Technology. [Link]

-

Synthesis of 1-methoxy-2-naphthoyl chloride. PrepChem.com. [Link]

-

JWH 018. mzCloud. [Link]

-

Naphthalene – Determination of 1,2-dihydroxynaphthalene, 1-naphthol and 2-naphthol in urine by GC-MS. Publisso. [Link]

Sources

- 1. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. americanelements.com [americanelements.com]

- 3. CAS No.1093390-64-7 | 1-(Naphthalene-1-carbonyl)piperazine Hydrochloride | chem960.com [chem960.com]

- 4. 1-Naphthalenecarbonyl chloride | C11H7ClO | CID 70146 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1-Naphthoyl chloride synthesis - chemicalbook [chemicalbook.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

1-(naphthalene-1-carbonyl)piperazine hydrochloride potential research areas

An In-Depth Technical Guide to the Potential Research Areas of 1-(naphthalene-1-carbonyl)piperazine hydrochloride

Abstract

1-(naphthalene-1-carbonyl)piperazine hydrochloride represents a novel chemical entity with a scarcity of published research, yet its structural components—a naphthalene moiety and a piperazine ring—are well-established pharmacophores. This guide delineates a comprehensive research and development strategy for this compound, leveraging the extensive knowledge of its close structural analogue, 1-(1-Naphthyl)piperazine (1-NP), as a predictive foundation. We will explore its potential in Central Nervous System (CNS) disorders and oncology, grounded in the known serotonergic activity of related compounds. This document provides a logical, step-by-step framework for its initial characterization, in vitro and in vivo evaluation, and potential for therapeutic development, complete with detailed experimental protocols and workflow visualizations.

Introduction: Unveiling the Potential of a Novel Scaffold

The most critical insight comes from its close structural relationship to 1-(1-Naphthyl)piperazine (1-NP), a compound where the naphthalene and piperazine rings are directly linked. 1-NP is a well-characterized ligand for serotonin (5-HT) receptors, acting as a non-selective agent with mixed agonist/antagonist properties across various subtypes.[1][2] It demonstrates high affinity for 5-HT1 and 5-HT2 receptors and also binds to the 5-HT6 receptor.[1][3][4] The introduction of a carbonyl linker in 1-(naphthalene-1-carbonyl)piperazine hydrochloride fundamentally alters the molecule's electronic properties, rigidity, and hydrogen-bonding capacity. This modification could lead to a refined pharmacological profile with potentially improved selectivity, potency, or novel activities.

This guide proposes a structured research program to systematically evaluate the therapeutic potential of 1-(naphthalene-1-carbonyl)piperazine hydrochloride, beginning with fundamental characterization and expanding into key therapeutic areas.

Foundational Pharmacological Characterization

The initial and most critical phase of investigation is to establish the compound's fundamental pharmacological identity. The primary hypothesis, based on the 1-NP analogue, is that the compound will interact with the serotonergic system.

Primary Target Identification and Selectivity Profiling

A broad, unbiased screening approach is necessary to identify primary molecular targets and potential off-target liabilities.

Experimental Workflow: In Vitro Profiling

Caption: Initial in vitro characterization workflow.

Quantitative Comparison with 1-NP

The binding affinities of the new compound should be directly compared to those of its analogue, 1-NP, to understand the impact of the carbonyl linker.

| Receptor Subtype | 1-(1-Naphthyl)piperazine (1-NP) IC₅₀/Kᵢ | 1-(naphthalene-1-carbonyl)piperazine HCl (Hypothetical Data) |

| 5-HT1A | IC₅₀ = 6 nM[1] | To be determined |

| 5-HT2A | IC₅₀ = 1 nM[1] | To be determined |

| 5-HT2C | High Affinity (Antagonist)[2] | To be determined |

| 5-HT6 | Kᵢ = 120 nM[1] | To be determined |

Detailed Protocol: Competitive Radioligand Binding Assay (5-HT2A Receptor)

This protocol serves as a template for determining the binding affinity at a key serotonin receptor.

Objective: To determine the inhibitory constant (Kᵢ) of 1-(naphthalene-1-carbonyl)piperazine hydrochloride at the human 5-HT2A receptor.

Materials:

-

HEK293 cell membranes expressing recombinant human 5-HT2A receptors.

-

[³H]ketanserin (radioligand).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Non-specific binding control: Mianserin (10 µM).

-

Test compound stock solution (10 mM in DMSO).

-

Scintillation vials and cocktail.

-

Glass fiber filters (GF/B).

-

Multi-well plate and cell harvester.

Procedure:

-